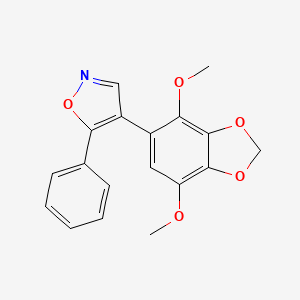![molecular formula C18H14F3N3O2S B11038791 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11038791.png)
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a thiazolidinone core, a phenylimino group, and a trifluoromethyl-substituted phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring is formed through the cyclization of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Phenylimino Group: The phenylimino group is introduced via a condensation reaction between the thiazolidinone and aniline in the presence of an acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group is particularly noted for enhancing the bioavailability and metabolic stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and hydrophobic interactions with active sites, while the trifluoromethyl group enhances binding affinity through electronic effects. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(methoxy)phenyl]acetamide
- 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(methyl)phenyl]acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent candidate for pharmaceutical applications.
Propiedades
Fórmula molecular |
C18H14F3N3O2S |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-8-4-5-9-13(12)23-15(25)10-14-16(26)24-17(27-14)22-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,23,25)(H,22,24,26) |
Clave InChI |
OXDYMAMTDLXYLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038710.png)
![Cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038713.png)
![N-(furan-2-ylmethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11038724.png)
![4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11038740.png)
![N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11038741.png)
![2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11038748.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11038753.png)
![4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11038761.png)
![4-(Methoxymethyl)-6-methyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038763.png)


![2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione](/img/structure/B11038772.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11038782.png)
![8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B11038786.png)
